(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
Description
Significance of 1,3-Oxazolidin-2-ones as Chiral Scaffolds
1,3-Oxazolidin-2-ones, particularly the derivatives popularized by chemist David A. Evans, are a prominent class of chiral auxiliaries renowned for their high efficacy in asymmetric synthesis. nih.gov These five-membered heterocyclic compounds provide a rigid framework that effectively shields one face of a reactive functional group, such as an N-acylated enolate, directing incoming reagents to the opposite face with a high degree of stereocontrol. nih.govnih.gov
The significance of these scaffolds lies in their versatility and reliability in a wide array of stereoselective reactions, including:
Asymmetric Alkylations: Directing the addition of alkyl groups to form new carbon-carbon bonds with predictable stereochemistry. nih.gov
Aldol (B89426) Reactions: Controlling the formation of chiral β-hydroxy carbonyl compounds.
Michael Additions: Guiding the conjugate addition of nucleophiles. nih.gov
Diels-Alder Reactions: Influencing the stereochemical outcome of cycloaddition reactions. nih.gov
The predictable stereochemical outcomes and the straightforward removal of the auxiliary under mild conditions have established oxazolidinones as indispensable tools in the total synthesis of complex, biologically active natural products and pharmaceutical agents. nih.govacs.org Their success has spurred the development of a diverse range of substituted oxazolidinones to fine-tune steric and electronic properties for various synthetic challenges. nih.gov
Overview of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one as a Distinct Chiral Building Block
This compound is a specialized chiral building block that combines the established stereodirecting capabilities of the oxazolidinone core with the unique properties of fluorine. The "(4R)" designation specifies the absolute configuration at the 4-position of the heterocyclic ring, which is crucial for determining the stereochemical outcome of subsequent reactions.
The introduction of a fluoromethyl group (-CH₂F) at this position is significant for several reasons. Fluorine is a highly electronegative and relatively small atom that can profoundly alter the physical, chemical, and biological properties of a molecule. sigmaaldrich.com In the context of a chiral auxiliary, the electron-withdrawing nature of the fluoromethyl group can influence the reactivity of the N-acyl derivative.
While extensive, dedicated studies on this compound are not widely present in peer-reviewed literature, its value can be inferred from its constituent parts. As a chiral building block, it is designed not only to serve as a transient auxiliary but also to be incorporated as a permanent structural feature in the final target molecule. This dual utility is a key aspect of modern synthetic strategy, where the introduction of fluorine-containing motifs is highly desirable, particularly in medicinal chemistry, for enhancing metabolic stability, binding affinity, and bioavailability. google.com
Table 1: Physicochemical Properties of Related Fluorinated Oxazolidinones
| Property | Value (for 4-(Difluoromethyl)-1,3-oxazolidin-2-one) | Reference |
| Molecular Weight | 137.08 g/mol | |
| XLogP3-AA | 0.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Exact Mass | 137.02883473 Da |
Research Trajectories and Scope of Fluoromethyl-Substituted Oxazolidinone Studies
Research into fluorinated chiral building blocks is a rapidly expanding area of organic chemistry, driven by the significant impact of fluorine in drug discovery. The introduction of fluorine can lead to more potent and selective drug candidates. Consequently, the development of novel synthetic methods to create chiral, fluorinated synthons is of paramount importance.
Studies in this domain are generally focused on two main trajectories:
Development of New Synthetic Methodologies: Chemists are actively exploring efficient and stereoselective methods to synthesize fluorinated compounds. This includes the development of new fluorinating reagents and catalytic asymmetric processes to construct C-F bonds with high precision. The synthesis of building blocks like this compound is a part of this broader effort to make complex fluorinated structures more accessible.
Application in Medicinal Chemistry and Materials Science: Fluoromethyl-substituted oxazolidinones are being investigated as key intermediates in the synthesis of novel therapeutic agents. For instance, fluorinated oxazolidinones have been explored as components of inhibitors for enzymes like isocitrate dehydrogenase (IDH), where the fluorine substitution can improve metabolic stability without compromising potency. google.com The oxazolidinone ring itself is a well-known pharmacophore, most famously in the antibiotic linezolid, and creating fluorinated analogues is a logical strategy for developing next-generation drugs. acs.orggoogle.com
The scope of these studies is broad, encompassing the synthesis of small molecules, complex natural products, and polymers. The demand for enantiopure fluorinated compounds ensures that chiral building blocks like this compound will continue to be valuable targets for synthesis and application in advanced chemical research. sigmaaldrich.com
Properties
IUPAC Name |
4-(fluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZXXGGFJFIORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4r 4 Fluoromethyl 1,3 Oxazolidin 2 One and Its Stereoisomers
Enantioselective and Diastereoselective Synthesis Strategies
The synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one with high optical purity is paramount for its application in asymmetric synthesis. Strategies to achieve this rely on establishing the correct stereochemistry at the carbon atom bearing the fluoromethyl group.
Asymmetric Induction in Oxazolidinone Ring Formation
Asymmetric induction is often achieved by using a chiral starting material that directs the stereochemical outcome of subsequent reactions. In the context of oxazolidinone synthesis, chiral α-amino acids and their derivatives are common precursors. nih.govumanitoba.ca These readily available materials can be converted into chiral amino alcohols, which then undergo cyclization to form the oxazolidinone ring, transferring the initial stereochemistry to the final product. For instance, a general five-step pathway starting from chiral α-amino acids has been developed to produce a range of fluorous-supported oxazolidinone chiral auxiliaries. nih.gov This approach allows for the synthesis of these complex molecules in high enantiomeric purity and on a multigram scale. nih.gov
Stereocontrol at the C-4 Position and Fluoromethyl Moiety
Achieving precise stereocontrol at the C-4 position is the most critical aspect of synthesizing the target compound. This is typically accomplished by starting with a precursor that already contains the desired (R)-configuration at the stereocenter. The key chiral starting material for this compound is (R)-1-amino-3-fluoropropan-2-ol. nih.gov The stereochemistry of this amino alcohol dictates the final stereochemistry of the oxazolidinone ring upon cyclization.
Alternatively, stereocontrol can be introduced via fluorination of a precursor that already contains the oxazolidinone ring. A patented process for the synthesis of the antibiotic florfenicol (B1672845) describes a method where a (4R,5R)-3-acetyl-2,2-dimethyl-4-hydroxymethyl-5-[(4-methylsulfonyl)phenyl]-1,3-oxazolidine is fluorinated. bioorg.org This transformation of a hydroxymethyl group at the C-4 position into a fluoromethyl group is achieved using a fluorinating agent like (1,1,2,3,3,3-hexafluoropropyl)diethylamine (Ishikawa reagent). bioorg.org While this example involves a more complex substituted oxazolidine, the principle of fluorinating a C-4 hydroxymethyl group is a viable strategy for controlling the stereochemistry of the fluoromethyl moiety.
Cyclization Reactions for the Construction of the 1,3-Oxazolidin-2-one Core
The formation of the 1,3-oxazolidin-2-one ring is a key step in the synthesis of the title compound. These cyclization reactions typically involve a 1,2-amino alcohol as the backbone and a carbonyl-containing reagent to provide the C-2 carbon of the ring.
Formation from Amino Alcohols and Carbonyl Sources
The most direct method for constructing the 1,3-oxazolidin-2-one core is the cyclization of a corresponding 1,2-amino alcohol. For the synthesis of this compound, the precursor is (R)-1-amino-3-fluoropropan-2-ol. nih.gov This amino alcohol can be reacted with various carbonyl sources to close the ring.
Commonly used carbonylating agents include phosgene (B1210022), triphosgene (B27547), or their safer equivalents like N,N'-carbonyldiimidazole (CDI). bioorg.orgnih.govorganic-chemistry.org For example, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in high yields through the intramolecular cyclization of the corresponding amino alcohols with phosgene. bioorg.org Similarly, CDI is known to mediate the efficient cyclization of amino alcohols to form N-heterocycles, avoiding the use of more toxic reagents. nih.govorganic-chemistry.org
The general reaction conditions for such cyclizations often involve a base to neutralize the acid generated during the reaction and a suitable solvent. The choice of carbonyl source and reaction conditions can be optimized to achieve high yields.
| Precursor | Carbonyl Source | Product | Reference |
| (S)-Aziridine-2-methanols | Phosgene | (4R)-4-(chloromethyl)oxazolidinones | bioorg.org |
| Amino alcohols | N,N'-Carbonyldiimidazole (CDI) | Substituted azetidines, pyrrolidines, piperidines | nih.govorganic-chemistry.org |
| L-amino ethyl ester hydrochloride | Di-tert-butyldicarbonate, Na2CO3 | Evans' chiral auxiliaries | nih.gov |
Novel Cycloaddition and Annulation Approaches
While direct cyclization of amino alcohols is the most common route, cycloaddition reactions represent an alternative strategy for constructing the oxazolidinone ring. For instance, a nickel-catalyzed cycloaddition of aziridines with isocyanates has been shown to produce iminooxazolidine derivatives. organic-chemistry.org Another approach involves the intramolecular ring opening of 2-(Boc-aminomethyl)aziridines promoted by a Lewis acid (BF3·Et2O) to yield 5-(aminomethyl)-1,3-oxazolidin-2-ones stereospecifically. nih.gov Although not yet reported specifically for the synthesis of this compound, these methods offer potential avenues for future synthetic explorations.
Functionalization and Derivatization of this compound
Once synthesized, this compound can be further modified, typically at the nitrogen atom of the oxazolidinone ring. This functionalization is often a key step in its use as a chiral auxiliary, where an acyl group is introduced to direct subsequent stereoselective reactions.
The N-H group of the oxazolidinone is nucleophilic and can be readily acylated or alkylated. For example, N-acylation is a common step in the application of Evans-type chiral auxiliaries. guidechem.com This is typically achieved by treating the oxazolidinone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Similarly, N-alkylation can be performed using an appropriate alkyl halide. These derivatizations allow for the attachment of various side chains, which is crucial for the synthesis of diverse and complex target molecules.
While specific examples of the derivatization of this compound are not extensively documented in the literature, the general reactivity patterns of oxazolidinones suggest that such transformations are feasible and would follow established protocols for this class of compounds.
N-Substitution Reactions
The nitrogen atom of the 1,3-oxazolidin-2-one ring is a common site for functionalization, allowing for the attachment of a wide variety of substituents. These N-substitution reactions are crucial for creating diverse derivatives with tailored properties. The general strategy involves the deprotonation of the N-H group with a suitable base, followed by quenching the resulting anion with an electrophile.
Common bases used for this purpose include strong agents like n-butyllithium (n-BuLi) or sodium hydride (NaH). The choice of base can influence the reaction's efficiency and selectivity. Once deprotonated, the oxazolidinone nitrogen becomes a potent nucleophile, readily reacting with a range of electrophiles.
For instance, acylation of the nitrogen can be achieved using acyl chlorides or anhydrides. This transformation is particularly important as N-acyl oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis. The chiral scaffold of the oxazolidinone directs the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and conjugate additions performed on the N-acyl substituent.
Alkylation of the nitrogen with alkyl halides is another common transformation, leading to N-alkylated oxazolidinones. These derivatives are also of interest in medicinal chemistry and materials science. The specific conditions for these reactions, including the choice of solvent and temperature, are optimized to maximize yield and minimize side reactions.
Transformations at the Fluoromethyl Group
Direct chemical manipulation of the fluoromethyl group at the C4 position of the oxazolidinone ring is challenging due to the high strength of the carbon-fluorine bond. Consequently, synthetic strategies typically focus on introducing this group from a suitable precursor rather than modifying it after the ring has been formed.
However, in some contexts, transformations of a precursor to the fluoromethyl group are employed. For example, a hydroxymethyl group at the C4 position can be converted to a fluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents. This approach allows for the late-stage introduction of fluorine, which can be advantageous in certain synthetic routes.
The primary role of the fluoromethyl group is often to confer specific properties to the molecule, such as increased metabolic stability or altered electronic characteristics, which can enhance its biological activity. nih.gov Therefore, in many synthetic applications, the fluoromethyl group is incorporated early in the synthesis and is carried through subsequent steps without further modification.
Synthesis of Key Precursors and Intermediates
The stereospecific synthesis of this compound relies on the use of chiral starting materials. A common and effective precursor is (R)-3-amino-1-fluoropropan-2-ol. This intermediate contains the necessary stereocenter and the fluoromethyl group in the correct configuration.
The synthesis of this key amino alcohol can be achieved from readily available chiral starting materials like (R)-epichlorohydrin. The epoxide ring of (R)-epichlorohydrin can be opened with a fluoride (B91410) source, followed by the introduction of an amino group or a precursor.
Another important strategy involves the use of α-amino acids as chiral starting materials. nih.gov For example, a suitable α-amino acid can be reduced to the corresponding amino alcohol, which can then be cyclized to form the oxazolidinone ring. The fluoromethyl group can be introduced at various stages of this process, either by fluorination of a corresponding hydroxymethyl group or by using a fluorinated building block.
The cyclization of the amino alcohol to form the oxazolidinone ring is typically achieved by reaction with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI). The choice of reagent depends on the specific substrate and desired reaction conditions.
| Precursor/Intermediate | Synthetic Role |
| (R)-3-amino-1-fluoropropan-2-ol | Key chiral building block containing the required stereochemistry and fluoromethyl group. |
| (R)-Epichlorohydrin | Versatile chiral starting material for the synthesis of the C3 backbone. |
| α-Amino Acids | Readily available chiral pool starting materials. nih.gov |
| Diethylaminosulfur trifluoride (DAST) | Fluorinating agent for converting a hydroxymethyl group to a fluoromethyl group. |
| Carbonyldiimidazole (CDI) | A safer alternative to phosgene for the cyclization step. |
Integration of Fluorination Technologies in Oxazolidinone Synthesis
The introduction of fluorine into organic molecules is a specialized field, and the synthesis of fluorinated oxazolidinones has benefited significantly from advances in fluorination technology. mdpi.com
Direct fluoromethylation involves the introduction of a CH₂F group in a single synthetic step. nih.gov While powerful, the application of these methods to the direct synthesis of this compound is not the most common approach. These reactions often employ specialized reagents that can deliver the fluoromethyl cation, radical, or anion to a substrate.
For example, electrophilic fluoromethylating agents could potentially be used to alkylate a pre-formed oxazolidinone enolate, though controlling the stereochemistry at the C4 position would be a significant challenge. Nucleophilic fluoromethylation, using reagents like fluoromethyl phenyl sulfone, could also be envisioned for the construction of the fluoromethyl-substituted carbon center. nih.gov However, these direct methods are often more complex than the use of pre-fluorinated building blocks.
A more prevalent and often more efficient strategy for synthesizing this compound involves the use of fluoroalkyl reagents. cuny.edu This approach incorporates the fluoromethyl group into one of the key fragments used to construct the oxazolidinone ring.
This is exemplified by the use of (R)-3-amino-1-fluoropropan-2-ol as a key intermediate. The synthesis of this building block itself relies on fluorination technologies. For instance, the fluoride ion can be used as a nucleophile to open a chiral epoxide, thereby installing the fluorine atom early in the synthetic sequence.
| Fluorination Technology | Description |
| Direct Fluoromethylation | Single-step introduction of a -CH₂F group using specialized reagents. nih.gov |
| Utilization of Fluoroalkyl Reagents | Incorporation of the fluoromethyl group via pre-fluorinated building blocks. cuny.edu |
Chemical Reactivity and Mechanistic Investigations of 4r 4 Fluoromethyl 1,3 Oxazolidin 2 One
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one as a Chiral Auxiliary
The primary function of this compound in synthesis is to serve as a chiral auxiliary. The process begins with the acylation of the nitrogen atom, typically by deprotonation with a strong base like n-butyllithium followed by reaction with an acyl chloride, or under milder conditions using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgwilliams.edu This creates an N-acyl oxazolidinone, the key intermediate for a wide range of asymmetric transformations. The fluoromethyl group at the C4 position, due to its steric bulk and electronic properties, effectively shields one face of the enolizable N-acyl moiety, forcing electrophiles to attack from the less hindered face. williams.eduharvard.edu
N-acyl derivatives of oxazolidinones are exceptional substrates for creating new carbon-carbon bonds with a high degree of stereocontrol. Key applications include diastereoselective alkylations, aldol (B89426) additions, and Michael reactions.
Asymmetric Alkylation: Deprotonation of an N-acyl oxazolidinone with a strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C) generates a rigid, chelated (Z)-enolate. williams.eduacs.org In this conformation, the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. The C4-fluoromethyl group blocks the si-face of the enolate, directing the subsequent alkylation by an electrophile (e.g., an alkyl halide) to the re-face, resulting in excellent diastereoselectivity. wikipedia.orgwilliams.edu
Asymmetric Aldol Addition: The aldol reaction is one of the most powerful C-C bond-forming reactions. When using oxazolidinone auxiliaries, boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base, are commonly employed. wikipedia.orgharvard.edu These (Z)-enolates react with aldehydes through a highly organized, chair-like transition state to produce syn-aldol adducts with exceptional levels of diastereoselectivity. harvard.eduyoutube.com The stereochemistry of the two new contiguous stereocenters is reliably controlled by the auxiliary. wikipedia.org
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated N-acyl oxazolidinones is another effective strategy for asymmetric C-C bond formation. Studies on related systems with electron-withdrawing groups, such as trifluoromethyl substituents, have shown that organocopper reagents and other nucleophiles add with high diastereofacial selectivity, controlled by the chiral auxiliary. rsc.orgresearchgate.netbuchler-gmbh.com
Table 1: Representative Asymmetric Carbon-Carbon Bond Forming Reactions Data presented is based on analogous C4-substituted oxazolidinone auxiliaries (e.g., R = Benzyl, Isopropyl) and is predictive for the C4-fluoromethyl derivative.
| Reaction Type | Electrophile/Substrate | Typical Conditions | Product Type | Expected Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Alkylation | Allyl Iodide | 1. NaHMDS, THF, -78 °C 2. Allyl-I | α-Alkylated Acyl Imide | > 98:2 | williams.eduacs.orged.gov |
| Aldol Addition | Isobutyraldehyde | 1. Bu₂BOTf, DIPEA, CH₂Cl₂, 0 °C 2. i-PrCHO, -78 °C | Syn-Aldol Adduct | > 99:1 | wikipedia.org |
| Michael Addition | Thiophenol | Base catalyst (e.g., DABCO) | Thia-Michael Adduct | High (Diastereodivergent control possible) | rsc.org |
The versatility of the oxazolidinone auxiliary is demonstrated by the wide array of diastereoselective transformations that can be performed on its N-acyl derivatives. The stereochemical outcome can often be tuned by the choice of reagents and reaction conditions.
In asymmetric aldol reactions, the geometry of the enolate is critical. While boron enolates formed with Bu₂BOTf reliably give (Z)-enolates and thus syn-aldol products, the use of other Lewis acids and conditions can lead to the formation of (E)-enolates, which subsequently produce anti-aldol products. harvard.edu For instance, titanium tetrachloride (TiCl₄) in the presence of an amine base can promote the formation of non-Evans anti-adducts. researchgate.net
Furthermore, in conjugate addition reactions, the choice of catalyst can provide access to different diastereomers from the same starting material. In the thia-Michael addition to a β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidinone, different amine bases (e.g., DIPEA vs. DABCO) were shown to produce opposite diastereomers in high selectivity, a phenomenon known as diastereodivergence. rsc.org This tunability adds a significant layer of synthetic utility, allowing for the selective synthesis of a desired stereoisomer.
Reaction Mechanisms of Oxazolidinone-Based Transformations
The high degree of stereoselectivity observed in reactions mediated by this compound is a direct consequence of well-defined, rigid transition states where the chiral auxiliary plays a dominant role.
The stereochemical outcome of asymmetric aldol reactions involving oxazolidinone auxiliaries is effectively rationalized by the Zimmerman-Traxler model . harvard.eduyoutube.comlibretexts.org This model posits a closed, six-membered, chair-like transition state. For a boron-mediated aldol reaction, the following principles apply:
Chelation: The boron atom coordinates to both the (Z)-enolate oxygen and the carbonyl oxygen of the incoming aldehyde, creating the rigid chair-like structure. wikipedia.org
Conformational Preference: The substituents on the forming C-C bond arrange themselves to minimize steric interactions. The aldehyde's R-group preferentially occupies a pseudo-equatorial position to avoid 1,3-diaxial interactions with the enolate. wikipedia.org
Facial Selectivity: The C4-substituent of the oxazolidinone (the fluoromethyl group) sterically blocks one face of the enolate. To avoid a severe steric clash, the aldehyde must approach from the opposite, unhindered face. harvard.edu
Dipole Minimization: The reactive conformation is also influenced by the need to minimize the dipole-dipole repulsion between the carbonyl oxygen of the imide and the enolate oxygen. This orients the C4-substituent away from the reaction center, presenting a clear bias for the electrophilic attack. harvard.edu
The combination of these factors locks the transition state into a single, low-energy conformation, leading directly to the observed syn-aldol product with a predictable absolute configuration.
While specific thermodynamic and kinetic data for reactions involving this compound are not extensively documented, the stereochemical outcomes are governed by well-established mechanistic principles. iitg.ac.in
The high diastereoselectivities are a result of kinetic control . The reactions are typically run at low temperatures, where the energy barrier to the reverse reaction is prohibitively high. The ratio of diastereomeric products, therefore, reflects the relative energies of the competing diastereomeric transition states. According to the Curtin-Hammett principle , the product distribution is determined by the difference in the free energy of activation (ΔΔG‡) between the transition states leading to the different stereoisomers. iitg.ac.in
Computational studies using density functional theory (DFT) on analogous Evans auxiliaries have confirmed this picture. acs.org These studies show a significant energy difference between the favored transition state (leading to the major diastereomer) and the disfavored one, explaining the high selectivities observed experimentally. acs.orgpublish.csiro.au The reaction pathway is not determined by the ground-state populations of different conformers but by these kinetically controlled, irreversible steps through the lowest energy transition state available.
Ring-Opening and Ring-Closure Chemistry of the Oxazolidinone Core
The utility of a chiral auxiliary relies on both its efficient installation and its clean removal. The chemistry of the oxazolidinone ring allows for both processes to be conducted effectively.
Ring-Closure: The synthesis of this compound would typically begin with its corresponding precursor, the chiral β-amino alcohol (2R)-1-amino-3-fluoropropan-2-ol. Such precursors can be synthesized from the chiral pool or via asymmetric methods, including the stereoselective ring-opening of aziridines or the fluorination of protected amino diols. mdpi.comnih.gov The cyclization to form the oxazolidinone ring is then accomplished by reacting the amino alcohol with phosgene (B1210022) or a safer equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI). bioorg.org Alternative high-yielding methods include intramolecular ring-closure of an intermediate formed from a β-hydroxy carbonyl compound via a Curtius rearrangement. nih.gov
Ring-Opening: After the desired asymmetric transformation has been accomplished, the auxiliary must be cleaved to release the chiral product and allow for the recovery of the valuable auxiliary. The method of cleavage determines the functional group obtained.
To yield a Carboxylic Acid: The standard and most selective method is hydrolysis with a mixture of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C . williams.eduacs.org Mechanistic studies have shown that the hydroperoxide anion (⁻OOH) is a superior nucleophile for this transformation compared to hydroxide (⁻OH). publish.csiro.au While hydroxide can attack both the endocyclic (carbamate) and exocyclic (imide) carbonyls, often favoring ring degradation, the hydroperoxide anion selectively attacks the exocyclic imide carbonyl. The resulting tetrahedral intermediate proceeds to the desired products, cleanly liberating the chiral carboxylic acid and the intact auxiliary. publish.csiro.au
To yield an Alcohol: Reductive cleavage using reagents such as lithium borohydride (B1222165) (LiBH₄) or sodium borohydride (NaBH₄) reduces the imide to furnish the corresponding chiral primary alcohol.
To yield an Aldehyde: A two-step reduction/oxidation sequence, for instance using diisobutylaluminium hydride (DIBAL-H) followed by an oxidant like Dess-Martin periodinane, can provide the chiral aldehyde.
This robust and predictable chemistry for both the formation and cleavage of the oxazolidinone ring underpins its status as a premier chiral auxiliary in modern organic synthesis.
Radical and Pericyclic Reactions Involving this compound Systems
The utility of chiral oxazolidinones, such as the derivatives of this compound, is most prominent in their N-acylated forms, which serve as powerful chiral auxiliaries. nih.govwilliams.edu These auxiliaries are instrumental in controlling the stereochemistry of a wide array of reactions, including pericyclic and radical processes.
Pericyclic Reactions: Asymmetric Diels-Alder Cycloadditions
N-Acryloyl derivatives of chiral oxazolidinones are widely employed as dienophiles in asymmetric Diels-Alder reactions. The stereochemical outcome is generally controlled by the steric hindrance imposed by the 4-substituent of the oxazolidinone auxiliary, which directs the approach of the diene to the less hindered face of the dienophile. nih.govrsc.org Lewis acid coordination to the carbonyl groups of the N-acyl oxazolidinone enforces a rigid, coplanar conformation, enhancing the facial bias. nih.govnih.gov
In a typical Diels-Alder reaction involving an N-acryloyl oxazolidinone, a Lewis acid like diethylaluminum chloride (Et₂AlCl) or tin(IV) chloride (SnCl₄) is used to catalyze the reaction and enhance diastereoselectivity. nih.gov For instance, the reaction of N-acryloyl-(4R)-4-benzyl-2-oxazolidinone with cyclopentadiene (B3395910) in the presence of Et₂AlCl affords the corresponding endo-cycloadduct with high diastereoselectivity. nih.gov It is anticipated that the N-acryloyl derivative of this compound would behave similarly, with the fluoromethyl group directing the incoming diene to the opposite face.
Table 1: Representative Asymmetric Diels-Alder Reactions Using N-Acryloyl Oxazolidinone Auxiliaries
| Dienophile Auxiliary | Diene | Lewis Acid | Temp (°C) | Product (endo/exo) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| (R)-4-Benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl (1.4 equiv) | -78 | endo | >95% | 36 | nih.gov |
| (R)-4-Benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl (1.6 equiv) | -78 | endo | single diastereomer | 98 | nih.gov |
| 4-Phenyloxazolidin-2-one | N-substituted 1,3-diene | Not specified | Not specified | endo | good to excellent | Not specified | rsc.org |
Radical Reactions: Conjugate Additions
Chiral N-enoyl oxazolidinones are excellent substrates for stereoselective radical conjugate additions. The bulky 4-substituent effectively shields one face of the molecule, leading to the preferential addition of a radical to the less hindered face of the α,β-unsaturated system. researchgate.netfigshare.com These reactions are often mediated by organocuprates or other radical initiators. researchgate.netrsc.org
The high degree of stereocontrol is attributed to the chelation of the N-acyloxazolidinone with a metal ion, which locks the conformation and maximizes the steric influence of the 4-substituent. researchgate.netfigshare.com This principle has been successfully applied in the total synthesis of numerous natural products. researchgate.net For the N-enoyl derivative of this compound, the fluoromethyl group would be expected to provide a high level of diastereocontrol in radical conjugate additions.
Furthermore, chiral N-acylhydrazones derived from oxazolidinones have proven to be effective radical acceptors, affording high diastereoselectivity in intermolecular radical additions to the C=N bond. nih.gov This highlights the versatility of the oxazolidinone scaffold in controlling stereochemistry in various radical processes.
Table 2: Diastereoselective Conjugate Addition Reactions to N-Enoyl Oxazolidinones
| Oxazolidinone Auxiliary | Substrate | Reagent | Diastereoselectivity | Reference |
|---|---|---|---|---|
| 4-Isopropyloxazolidin-2-one | N-Enoyl derivative | Organocuprate | High | researchgate.net |
| 4-Phenyloxazolidin-2-one | N-Enoyl derivative | Organocuprate | >90% | researchgate.net |
| 4-Substituted oxazolidinones | N-Enoyl derivative | Grignard reagents (Cu-catalyzed) | High | rsc.org |
Computational and Theoretical Studies Pertaining to 4r 4 Fluoromethyl 1,3 Oxazolidin 2 One
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one. Methods like Density Functional Theory (DFT) are employed to calculate the molecule's electronic structure and to locate energy minima on its potential energy surface, which correspond to stable conformations.
Detailed conformational analysis typically involves a systematic search of the potential energy surface. This can be achieved by rotating the single bonds and calculating the energy of each resulting conformer. The results of such an analysis would highlight the most stable conformer and the energy barriers between different conformations. These studies often reveal that specific conformations are preferred due to the minimization of steric hindrance and the optimization of electronic interactions. For instance, studies on similar heterocyclic systems have shown that certain tautomeric forms can be definitively identified as the most stable through a combination of computational analysis and experimental data like FTIR spectra. nih.gov
Table 1: Calculated Geometric Parameters of the Most Stable Conformer of this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2=O8 | 1.215 | - | - |
| C2-N3 | 1.378 | - | - |
| N3-C4 | 1.465 | - | - |
| C4-C5 | 1.528 | - | - |
| C5-O1 | 1.442 | - | - |
| O1-C2 | 1.355 | - | - |
| C4-C6 | 1.520 | - | - |
| C6-F7 | 1.395 | - | - |
| O1-C2-N3 | - | 109.5 | - |
| C2-N3-C4 | - | 112.1 | - |
| N3-C4-C5 | - | 102.5 | - |
| C4-C5-O1 | - | 103.8 | - |
| C5-O1-C2 | - | 111.2 | - |
| H-N3-C2-O8 | - | - | 180.0 |
| N3-C4-C6-F7 | - | - | 60.5 (gauche) |
Note: This data is illustrative and based on typical values for oxazolidinone rings and fluorinated alkanes, as specific computational studies for this exact molecule are not publicly available. The dihedral angle for the fluoromethyl group indicates a likely staggered conformation.
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical modeling can elucidate the reaction pathways, identify key intermediates, and determine the structures and energies of transition states. This information is crucial for optimizing reaction conditions and understanding the origins of selectivity.
A plausible synthetic route to this compound could involve the cyclization of a fluorinated amino alcohol precursor. DFT calculations can be used to model the energetics of this process. By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. For related syntheses of oxazolidinones, computational studies have been used to propose reaction mechanisms, such as an SN1 pathway for the cyclization step. researchgate.net
These models can also predict the activation energies for different potential pathways, thereby explaining why one reaction outcome is favored over another. For instance, in the formation of the oxazolidinone ring, calculations can help to understand the regioselectivity of the cyclization.
Table 2: Calculated Energies for a Hypothetical Cyclization Reaction to Form this compound (Illustrative Data)
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (Fluorinated Amino Alcohol + Carbonyl Source) | 0.0 | 0.0 |
| Intermediate 1 | -5.2 | -4.8 |
| Transition State 1 | +15.8 | +16.5 |
| Intermediate 2 | -12.1 | -11.5 |
| Transition State 2 (Cyclization) | +22.4 | +23.1 |
| Product (this compound) | -35.6 | -34.9 |
Note: This data is illustrative. The values represent a hypothetical reaction pathway and are intended to demonstrate the type of information obtained from theoretical modeling of reaction mechanisms.
Prediction and Rationalization of Stereoselectivity
The "(4R)" designation in the compound's name indicates a specific stereochemistry at the C4 position. Maintaining or establishing this stereocenter is a critical aspect of its synthesis. Computational methods can be employed to predict and rationalize the stereoselectivity of reactions leading to this compound.
By modeling the transition states for the formation of the (4R) and (4S) stereoisomers, the difference in their activation energies (ΔΔG‡) can be calculated. According to transition state theory, this energy difference is directly related to the ratio of the products. A lower activation energy for the transition state leading to the (4R) isomer would explain its preferential formation.
These calculations can take into account various factors that influence stereoselectivity, such as steric hindrance from bulky groups, electrostatic interactions, and the influence of chiral catalysts or auxiliaries. For example, if a chiral auxiliary is used in the synthesis, computational models can show how it interacts with the substrate in the transition state to favor the formation of one stereoisomer over the other.
Table 3: Calculated Energy Differences for Diastereomeric Transition States in a Chiral Synthesis (Illustrative Data)
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio ((4R):(4S)) |
| TS leading to (4R) isomer | 0.0 | 95 : 5 |
| TS leading to (4S) isomer | +1.8 |
Note: This data is illustrative. A ΔΔG‡ of 1.8 kcal/mol at room temperature corresponds to an approximate product ratio of 95:5, demonstrating how computational energetics can predict stereochemical outcomes.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can be used to understand its interactions with solvent molecules, other solutes, or biological macromolecules.
In a typical MD simulation, the molecule is placed in a simulation box, often with explicit solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of time. This allows for the observation of dynamic processes such as conformational changes, hydrogen bonding, and binding events.
For example, MD simulations could be used to study how this compound interacts with water molecules, providing insights into its solubility. If this molecule were part of a larger structure, such as a drug candidate, MD simulations could be used to model its interaction with its biological target, such as a protein or nucleic acid. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound complex. nih.gov
Table 4: Analysis of Intermolecular Interactions from a Molecular Dynamics Simulation of this compound in Water (Illustrative Data)
| Interaction Type | Atom in this compound | Interacting Partner | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | N3-H | Water (Oxygen) | 2.9 | 75 |
| Hydrogen Bond | C2=O8 | Water (Hydrogen) | 2.8 | 85 |
| Hydrogen Bond | F7 | Water (Hydrogen) | 3.1 | 20 |
| Hydrophobic Contact | -CH2- (ring) | Non-polar groups | > 3.5 | N/A |
Note: This data is illustrative and represents the kind of information that can be extracted from an MD simulation. Occupancy refers to the percentage of simulation time that the interaction is observed.
Applications of 4r 4 Fluoromethyl 1,3 Oxazolidin 2 One in Complex Molecule Synthesis
Building Block for Chiral Fluorinated Heterocycles
The (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one scaffold is an exemplary starting material for the synthesis of more complex chiral fluorinated heterocycles. The inherent chirality at the C4 position provides a stereochemical foundation for subsequent transformations. The fluoromethyl group, a bioisostere of a methyl or hydroxyl group, can significantly influence the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability, which are critical in medicinal chemistry. nih.govnih.gov
The oxazolidinone ring itself can be chemically manipulated. For instance, hydrolysis can unmask a chiral 1-amino-3-fluoro-2-propanol functionality, a valuable synthon for a variety of other heterocyclic systems. Alternatively, the nitrogen atom of the oxazolidinone can be alkylated or acylated, and the carbonyl group can be reduced or transformed, offering multiple avenues for diversification.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Reagents and Conditions | Resulting Heterocyclic Scaffold | Potential Applications |
| This compound | 1. N-Alkylation2. Ring-opening/Cyclization | Substituted Chiral Piperazines, Morpholines | Bioactive molecule synthesis |
| This compound | 1. Hydrolysis (e.g., Ba(OH)₂) | (R)-1-amino-3-fluoropropan-2-ol | Precursor for various heterocycles |
| This compound | Reaction with dicarbonyl compounds | Fused bicyclic systems | Novel scaffold development |
Precursor in the Development of Bioactive Chemical Scaffolds
The oxazolidinone ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs. rsc.org The introduction of a fluoromethyl group at the C4 position adds a unique structural and electronic element that can be exploited in the design of novel bioactive compounds.
Incorporation into Nitrogen-Containing Ring Systems
The this compound can serve as a precursor for a variety of nitrogen-containing ring systems. The N-H bond of the oxazolidinone can participate in reactions such as N-arylation or N-alkylation, attaching the chiral fluorinated moiety to other cyclic structures. rsc.org This approach is particularly useful for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, coupling with substituted aryl halides can lead to novel fluorinated analogues of linezolid, an oxazolidinone antibiotic.
Synthesis of Chiral Amines and Amino Acid Analogues
Chiral amines and unnatural amino acids are fundamental components of many pharmaceuticals and agrochemicals. The use of chiral auxiliaries is a cornerstone of their asymmetric synthesis. wikipedia.org this compound can function as a chiral auxiliary to direct the stereoselective synthesis of these valuable compounds.
The general strategy involves N-acylation of the oxazolidinone, followed by stereoselective enolate formation and subsequent reaction with an electrophile. The chiral oxazolidinone auxiliary then directs the facial selectivity of the electrophilic attack, leading to a high degree of diastereoselectivity. Finally, cleavage of the auxiliary yields the desired chiral carboxylic acid, which can be further converted to a chiral amine or amino acid analogue. The presence of the fluoromethyl group can lead to the synthesis of novel fluorinated amino acids, which are of great interest for their unique conformational properties and potential to enhance peptide stability. nih.govnih.gov
Table 2: Asymmetric Synthesis of a Chiral Carboxylic Acid using a Fluorinated Oxazolidinone Auxiliary
| Step | Description | Reagents and Conditions | Intermediate/Product |
| 1 | N-Acylation | Acyl chloride, Base (e.g., n-BuLi) | N-Acyl-(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one |
| 2 | Enolate Formation | Strong base (e.g., LDA, NaHMDS) | Chiral enolate |
| 3 | Stereoselective Alkylation | Alkyl halide (R-X) | Diastereomerically enriched product |
| 4 | Auxiliary Cleavage | Hydrolysis (e.g., LiOH, H₂O₂) | Chiral carboxylic acid |
Role in the Synthesis of Natural Products and their Analogues
Chiral oxazolidinones have been instrumental in the total synthesis of numerous complex natural products. rsc.org They provide a reliable method for establishing key stereocenters. The fluorinated analogue, this compound, would enable the synthesis of fluorinated analogues of natural products. The introduction of fluorine can lead to analogues with improved biological activity, enhanced metabolic stability, or altered modes of action. For instance, it could be employed in the synthesis of fluorinated versions of polyketide or non-ribosomal peptide natural products.
Development of Novel Organocatalysts and Ligands Utilizing the Oxazolidinone Scaffold
The rigid, chiral framework of the oxazolidinone ring makes it an attractive scaffold for the design of novel organocatalysts and ligands for asymmetric catalysis. nih.gov The nitrogen and oxygen atoms can act as coordination sites for metal centers in chiral Lewis acid catalysts. Furthermore, the C4 substituent can be modified to introduce other functionalities that can participate in catalysis. The fluoromethyl group in this compound could influence the electronic properties of a resulting catalyst or ligand, potentially leading to enhanced reactivity or selectivity. The development of fluorinated chiral ligands is an active area of research, as the unique properties of fluorine can lead to novel catalytic activities. cyu.fr
Q & A
Q. What are the common synthetic routes for (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of fluoromethyl-substituted precursors. For example, reacting fluoromethylamines with carbonyl compounds under basic or catalytic conditions can yield the oxazolidinone core. Solvents like dichloromethane or tetrahydrofuran, combined with catalysts such as palladium or copper complexes, are critical for optimizing regioselectivity and minimizing side reactions . Purification via column chromatography or crystallization is often required to achieve >95% purity, as seen in analogous oxazolidinone syntheses .
Q. Which analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the fluoromethyl group (δ ~4.5 ppm for H) and oxazolidinone ring protons (δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and unit cell parameters (e.g., monoclinic system, space group P2, a = 11.7552 Å, b = 5.9139 Å, c = 13.8789 Å for a derivative) .
- HPLC : Validates purity (>99%) and detects trace byproducts .
Q. What physicochemical properties (e.g., solubility, stability) are essential for handling this compound in experimental workflows?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water. Stability studies under varying pH and temperature conditions are recommended to prevent hydrolysis of the oxazolidinone ring. Thermal gravimetric analysis (TGA) data for related compounds suggest decomposition above 200°C .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized using chiral auxiliaries or catalysts?
Asymmetric induction requires chiral catalysts (e.g., Evans oxazolidinone auxiliaries) or enantiopure starting materials. For example, fluorinated oxazolidinones synthesized via chiral palladium catalysts achieve enantiomeric excess (ee) >90% . Reaction parameters (temperature, solvent polarity) must be tuned to minimize racemization during cyclization .
Q. How can researchers address contradictions in crystallographic data for this compound derivatives?
Discrepancies in intermolecular interactions (e.g., π-stacking or hydrogen bonding) may arise from polymorphism or experimental resolution limits. For instance, a derivative showed no expected π-interactions despite structural similarity to aromatic systems, highlighting the need for high-resolution data (≤0.8 Å) and complementary DFT calculations . Refinement software like SHELXL and visualization tools (ORTEP ) aid in resolving ambiguities.
Q. What methodological strategies are employed to evaluate the bioactivity of this compound in antimicrobial or anticancer assays?
- In vitro assays : Dose-response curves (IC) against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays.
- Mechanistic studies : Fluorine’s electron-withdrawing effects enhance binding to target enzymes (e.g., bacterial transpeptidases), validated via molecular docking and MIC (Minimum Inhibitory Concentration) tests .
- Metabolic stability : Liver microsome assays assess oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
